molecular formula C19H18ClNO3 B11183202 3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11183202
M. Wt: 343.8 g/mol
InChI Key: ZLDJUQWDNBAZNY-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and a 4-ethoxyphenyl group. Pyrrolidine-2,5-diones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by cyclization and subsequent functionalization. One common synthetic route starts with the reaction between maleic anhydride and 4-chlorobenzylamine to form an intermediate, which is then cyclized to yield the pyrrolidine-2,5-dione core.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4-chlorophenyl or 4-ethoxyphenyl positions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-[(4-Chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H18ClNO3/c1-2-24-17-9-7-16(8-10-17)21-18(22)12-14(19(21)23)11-13-3-5-15(20)6-4-13/h3-10,14H,2,11-12H2,1H3

InChI Key

ZLDJUQWDNBAZNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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